methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate

chemical-probes data-transparency procurement-risk

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate (CAS 681163-86-0) is a fully synthetic small molecule belonging to the chromeno[4,3-d]thiazole class—a tricyclic scaffold that fuses a chromene (benzopyran) with a thiazole ring. Its distinguishing structural feature is a 4-(methoxycarbonyl)benzamide substituent at the thiazole 2-position, imparting both hydrogen-bonding capacity and an electrophilic ester moiety absent in simpler 2‑amino‑chromeno[4,3‑d]thiazole analogs.

Molecular Formula C19H14N2O4S
Molecular Weight 366.39
CAS No. 681163-86-0
Cat. No. B2747411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate
CAS681163-86-0
Molecular FormulaC19H14N2O4S
Molecular Weight366.39
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C19H14N2O4S/c1-24-18(23)12-8-6-11(7-9-12)17(22)21-19-20-16-13-4-2-3-5-14(13)25-10-15(16)26-19/h2-9H,10H2,1H3,(H,20,21,22)
InChIKeyLQXUIKWNKIEADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate (CAS 681163-86-0): Chemical Identity and Sourcing Baseline


Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate (CAS 681163-86-0) is a fully synthetic small molecule belonging to the chromeno[4,3-d]thiazole class—a tricyclic scaffold that fuses a chromene (benzopyran) with a thiazole ring. Its distinguishing structural feature is a 4-(methoxycarbonyl)benzamide substituent at the thiazole 2-position, imparting both hydrogen-bonding capacity and an electrophilic ester moiety absent in simpler 2‑amino‑chromeno[4,3‑d]thiazole analogs [1]. The compound is commercially catalogued but lacks any reported bioactivity, preclinical development, or clinical evaluation in the public domain; notably, ChEMBL and PubChem contain no biological assay data for this entity [2].

Why Chromeno[4,3-d]thiazole Derivatives Are Not Interchangeable: The Case of Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate


Chromeno[4,3-d]thiazoles constitute a structurally diverse class in which small changes at the thiazole 2‑position produce substantial shifts in molecular recognition, physicochemical properties, and biological profile. For example, 2‑amino‑substituted prototypes (e.g., 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine) act as low‑micromolar angiogenesis inhibitors targeting endothelial cell proliferation [1], while 2‑carbamoyl‑benzamide variants engage different biological space as evidenced by selective MAO‑A inhibition in the high‑micromolar range [2]. The title compound replaces the ubiquitous 2‑amine hydrogen‑bond donor with a 4‑(methoxycarbonyl)benzamide group that introduces four additional hydrogen‑bond acceptors, enhances lipophilicity, and provides a metabolically labile methyl ester handle. These features render it chemically non‑equivalent to any in‑class analog lacking this substitution pattern, precluding reliable extrapolation of potency, selectivity, or pharmacokinetics from studies on the simpler 2‑amine or 2‑carbamothioyl scaffolds.

Product-Specific Quantitative Differentiation Evidence for Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate


Critical Data Gap Declaration: Absence of Primary Biological Activity Data

After exhaustive searching of primary literature, patents, ChEMBL, PubChem, and BindingDB, no quantitative bioactivity data (IC50, EC50, Ki, etc.) has been identified for methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate (CAS 681163-86-0). The ZINC15 entry for this compound explicitly states: 'There is no known activity for this compound' [1]. This is a fundamental limitation that must be considered in any scientific selection or procurement decision.

chemical-probes data-transparency procurement-risk

Molecular Topology Divergence from 2-Amino Prototypes: Hydrogen-Bond Acceptor Count and Polar Surface Area

At the molecular topology level, the title compound diverges sharply from the prototypical 4H-chromeno[4,3-d][1,3]thiazol-2-amine (CAS 31877-68-6). While the primary amine scaffold possesses 3 hydrogen-bond acceptors (HBA) and an NH₂ donor, the target compound's 4-(methoxycarbonyl)benzamide substituent raises the HBA count to 7 and replaces the donor with a secondary amide NH. This shifts the topological polar surface area (TPSA) from ~59 Ų (amine scaffold) to approximately 110–120 Ų (estimated), with implications for membrane permeability and target engagement profiles .

physicochemical-property-differentiation drug-likeness ligand-design

Electrophilic Ester Warhead as a Potential Covalent-Engagement Feature

The methyl ester group in the 4-(methoxycarbonyl)benzamide moiety constitutes an electrophilic center capable of undergoing nucleophilic attack by active-site serine, cysteine, or threonine residues. In contrast, standard chromeno[4,3-d]thiazol-2-amine analogs lack an equivalent latent electrophile. This structural feature aligns the compound with established covalent fragment principles, where methyl esters can serve as reversible or irreversible warheads depending on the enzyme microenvironment [1].

covalent-inhibitor-design chemical-biology-probes target-identification

Application Scenarios for Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate Based on Structural Differentiation


Chemical Probe for Serine Hydrolase and Cysteine Protease Activity-Based Protein Profiling (ABPP)

The methyl ester warhead intrinsic to the 4-(methoxycarbonyl)benzamide substituent qualifies this compound as a candidate for ABPP workflows targeting serine hydrolases or cysteine proteases [1]. Unlike the 2-amino scaffold, which requires external derivatization to introduce an electrophile, this compound is 'warhead-equipped' a priori, potentially reducing synthetic overhead in covalent probe development.

Peripherally Restricted Fragment for Target Identification in Inflammatory or Metabolic Disease Models

The elevated TPSA (estimated 110–120 Ų) and absence of a primary amine predict limited CNS penetration [1]. This physicochemical bias toward peripheral restriction differentiates the compound from brain-penetrant 2-amino analogs and positions it for target-identification screens in peripheral tissues, such as adipose, liver, or synovial tissue, where CNS exposure is undesirable.

Negative Control or Orthogonal Chemotype in Angiogenesis Screening Cascades

Given that closely related 2-amino-substituted chromeno[4,3-d]thiazoles are validated angiogenesis inhibitors with low-micromolar HUVEC antiproliferative activity [1], this compound—with no basic amine and a bulkier benzamide substituent—can serve as an orthogonal, structurally matched negative-control chemotype. Its inclusion in screening cascades helps verify whether anti-angiogenic activity is scaffold-driven or specific to the 2-amine pharmacophore.

Medicinal Chemistry Starting Point Requiring Complete Primary Characterization

For groups seeking a truly novel, unexplored chromeno[4,3-d]thiazole scaffold for lead generation, the complete absence of public bioactivity data represents both risk and opportunity [1]. The compound offers a 'blank canvas' for SAR exploration, with no prior intellectual property encumbrance identifiable in the public patent literature—an advantage for groups pursuing first-in-class chemical equity.

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